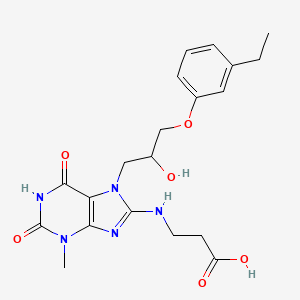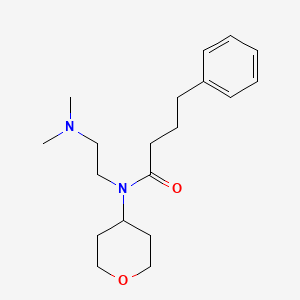
N-(2-(dimethylamino)ethyl)-4-phenyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyran ring and the attachment of the dimethylaminoethyl and phenyl groups . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the tetrahydropyran ring, and the dimethylamino group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the phenyl group could participate in electrophilic aromatic substitution reactions, and the tetrahydropyran ring could undergo reactions involving the opening of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of hydrophobic (water-repelling) and hydrophilic (water-attracting) parts of the molecule .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified using efficient azide–alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . These drug-loaded nanoparticles have potential as drug delivery systems .
Biomedical Nanocarriers
The same polymer nanocarriers mentioned above can be used for simultaneous DNA and drug co-delivery. The electrostatic interactions between the micelles and DNA form nanoaggregates, offering a promising avenue for targeted therapies .
Hydrogels
Poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) has been incorporated into semi-interpenetrating polymer network (semi-IPN) hydrogels. These hydrogels, when combined with other polymers, exhibit interesting properties related to stimuli-responsive drug release .
Photoinitiators
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) with different substituents in the naphthalimide skeleton can serve as one-component free radical photoinitiators. These compounds find applications in photopolymerization processes .
Gene Delivery
Given its cationic nature, PDMAEMA has been explored for gene delivery. Its ability to complex with DNA makes it a potential candidate for non-viral gene therapy .
Metabolic Activity Modulation
PDMAEMA-containing polymers have been investigated for their impact on cellular metabolic activity. Understanding their effects can lead to applications in tissue engineering and regenerative medicine .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-20(2)13-14-21(18-11-15-23-16-12-18)19(22)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLIIOGCUGDJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-4-phenyl-N-(tetrahydro-2H-pyran-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




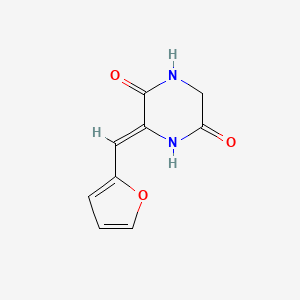
![3-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2553985.png)
![3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553986.png)
![N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2553987.png)
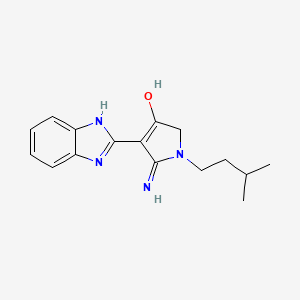
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)

![7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2553992.png)
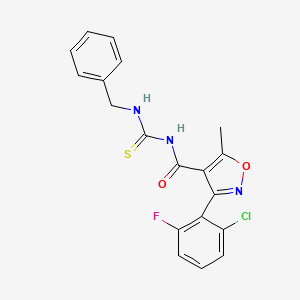
![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)
